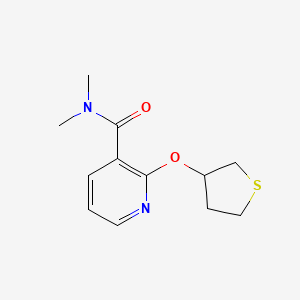

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridine derivative featuring a carboxamide group at the 3-position of the pyridine ring and a thiolan-3-yloxy substituent at the 2-position. The thiolan-3-yloxy group consists of a tetrahydrothiophene (thiolane) ring attached via an oxygen atom, introducing steric bulk and moderate polarity. This compound’s molecular formula is inferred as C₁₂H₁₆N₂O₂S, with a molecular weight of approximately 264.3 g/mol (calculated based on structural analogs in and ). The dimethylcarboxamide moiety enhances solubility in polar solvents, while the thiolane ring may influence lipophilicity and bioavailability.

Properties

IUPAC Name |

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-14(2)12(15)10-4-3-6-13-11(10)16-9-5-7-17-8-9/h3-4,6,9H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZHVOWEXKMFIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-chloropyridine-3-carboxamide with thiolan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then treated with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Substituent Effects on Polarity and Solubility

- The thiolan-3-yloxy group in the target compound introduces a cyclic thioether, which is less polar than the methylsulfanyl group in PJY but more lipophilic than halogenated analogs (e.g., chloro/iodo derivatives in and ). This balance may enhance membrane permeability compared to highly polar halogenated compounds.

- The dimethylcarboxamide group improves water solubility relative to pivalamide -containing analogs (), which have bulky tert-butyl groups reducing solubility.

Molecular Weight and Steric Effects The target compound’s molecular weight (~264.3 g/mol) is intermediate between PJY (196.27 g/mol) and halogenated derivatives (366–398 g/mol). Halogenated compounds (e.g., ) exhibit higher molecular weights due to iodine and chlorine atoms, which may limit bioavailability despite their utility in radiopharmaceuticals or cross-coupling reactions.

Biological and Therapeutic Potential While direct biological data for the target compound is absent, the Pt(IV) complex in demonstrates that pyridine derivatives can act as prodrugs or amyloid-β inhibitors. PJY’s methylsulfanyl group may confer higher metabolic lability compared to the thiolane ether, which could resist glutathione-mediated reduction (a common detoxification pathway) .

Biological Activity

N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a thiolan group, which is hypothesized to influence its biological properties. The presence of the thiolan moiety may enhance the compound's interaction with biological targets due to its unique steric and electronic properties.

The biological activity of N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could interact with various receptors, influencing their activity and downstream signaling pathways.

- Influence on Cellular Pathways : The compound may alter intracellular signaling cascades, leading to changes in gene expression and cellular behavior.

Antitumor Activity

Research has shown that compounds similar to N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide exhibit antitumor properties. For instance, nicotinamide derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

Certain derivatives have demonstrated anti-inflammatory activities by modulating cytokine production and signaling pathways. This suggests that N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide may also possess similar properties.

Case Studies

- Antitumor Efficacy : A study investigating the efficacy of pyridine derivatives in cancer models found that several compounds showed significant inhibition of tumor growth, correlating with their ability to inhibit specific kinases involved in cell cycle regulation.

- Inflammation Reduction : Another study reported that related compounds effectively reduced inflammation in animal models by decreasing levels of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.

Comparative Analysis of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Nicotinamide Derivatives | Antitumor | |

| Thiophene Derivatives | Anti-inflammatory | |

| Tetrahydrothiophene Derivatives | Enzyme inhibition |

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide. The presence of the thiolan ring likely contributes to its pharmacological profile. Variations in substituents can lead to significant differences in potency and selectivity for biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.